5-Chloro-1-methyl-1H-indole-2-carbaldehyde
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Functional Materials Science Research
In organic synthesis, indole derivatives are indispensable intermediates for the construction of complex molecular architectures, including many alkaloids and other natural products. The indole ring can be synthesized through various named reactions, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, and its subsequent functionalization has been the subject of extensive research. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, primarily at the C3 position, although reactions at other positions can be achieved through careful control of reaction conditions or the use of directing groups.
In the realm of functional materials science, the indole scaffold has garnered attention for its potential in the development of organic electronic materials. The planar structure and the electron-donating nature of the indole ring contribute to the formation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors. Consequently, indole-based polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indole nucleus through substitution makes it a versatile platform for the design of new materials with optimized performance.
Rationale for Strategic Substitutions on the Indole Nucleus: Emphasis on Halogenation at C5 and N1-Methylation
The functionalization of the indole nucleus is a key strategy for modulating its physicochemical and biological properties. The introduction of specific substituents at defined positions can profoundly influence a molecule's reactivity, conformation, and interactions with biological targets.
Halogenation at C5: The introduction of a halogen atom, particularly chlorine, at the C5 position of the indole ring is a common strategy in medicinal chemistry. The chloro group is a lipophilic and electron-withdrawing substituent that can enhance the metabolic stability of a compound by blocking a potential site of oxidation. Furthermore, the presence of a halogen can lead to altered electronic distribution within the indole ring, influencing its reactivity and binding affinity to target proteins. In some cases, halogenated indoles have demonstrated enhanced biological activity, including antimicrobial and anticancer properties, compared to their non-halogenated counterparts. For instance, studies on chloroindoles have shown their potential to inhibit biofilm formation in pathogenic bacteria. smolecule.comchemicalbook.com
N1-Methylation: The methylation of the indole nitrogen at the N1 position is another critical modification. This substitution prevents the formation of hydrogen bonds at this position, which can significantly alter the molecule's solubility, membrane permeability, and binding interactions. In drug design, N-methylation is often employed to fine-tune the pharmacokinetic properties of a lead compound, improving its oral bioavailability and metabolic profile. From a synthetic standpoint, the presence of a methyl group at N1 protects the indole nitrogen from participating in undesired side reactions, thereby directing further functionalization to other positions of the indole ring.
Overview of Key Research Domains for Indole-2-carbaldehyde Derivatives
Indole-2-carbaldehyde and its derivatives are highly versatile intermediates in organic synthesis. The aldehyde functional group at the C2 position serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings.
These derivatives are extensively used as starting materials for the synthesis of a diverse range of biologically active compounds. For example, they can be converted into Schiff bases, chalcones, and pyrazole (B372694) derivatives, many of which exhibit interesting pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The reactivity of the aldehyde group allows for the facile introduction of various pharmacophores, making indole-2-carbaldehydes valuable scaffolds in drug discovery programs. Furthermore, these compounds are key precursors for the synthesis of fused indole systems and other complex polycyclic structures that are of interest in both medicinal and materials chemistry. nih.govscbt.com
Physicochemical Properties of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=C(C2=CC(=C(C=C2)Cl)N1)C=O |
| InChI Key | Not available |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature and may vary depending on the purity of the sample.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRITPGIZRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 1 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
High-resolution ¹H and ¹³C NMR spectroscopy in solution allows for the precise mapping of the proton and carbon frameworks of indole (B1671886) derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information for structural assignment.
For instance, the aldehyde proton (CHO) in indole-3-carbaldehydes typically appears as a singlet far downfield, around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene (B151609) portion of the indole ring exhibit complex splitting patterns based on their substitution. In the case of 5-chloro-1-methyl-1H-indole-3-carbaldehyde, the proton at the C4 position appears as a singlet (or a narrow doublet), while the protons at C6 and C7 show characteristic doublet and doublet of doublets patterns, respectively. The N-methyl group gives rise to a sharp singlet, typically around δ 3.90 ppm.
The ¹³C NMR spectrum is equally informative. The carbonyl carbon signal is found significantly downfield (around δ 184 ppm), and the carbons of the indole ring are spread over the aromatic region (δ 110-140 ppm), with their precise shifts influenced by the chloro and methyl substituents.
Interactive Table: NMR Spectral Data for 5-Chloro-1-methyl-1H-indole-3-carbaldehyde Data obtained in CDCl₃ solvent.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.97 | s |
| H-4 | 8.32 | s |
| H-2 | 7.71 | s |
| H-6, H-7 | 7.31 | d |
| N-CH₃ | 3.90 | s |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C=O | 184.14 |
| C-7a | 139.80 |
| C-3a | 136.23 |
| C-5 | 129.03 |
| C-2 | 126.20 |
| C-4 | 124.44 |
| C-6 | 121.66 |
| C-3 | 117.56 |
| C-7 | 110.90 |
| N-CH₃ | 33.91 |
Note: This data is for the 3-carbaldehyde isomer and serves as a representative example for a substituted indole system. scbt.com
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for studying molecules in their solid, powdered form. This is particularly valuable for characterizing reaction intermediates and understanding mechanisms in solvent-free reactions. rsc.org
Studies on the solid-state Friedel–Crafts hydroxyalkylation reaction between indole derivatives and aromatic aldehydes have demonstrated the utility of ssNMR. rsc.org In these solvent-free reactions, ssNMR experiments can detect and characterize transient intermediate species that are not observable in solution. For example, the hydroxylic intermediate species formed during the reaction between N-methylindole and 4-nitrobenzaldehyde (B150856) has been successfully observed and characterized in the molten phase of the reaction mixture using specific ssNMR pulse sequences. rsc.orgrsc.org This direct observation provides crucial evidence for detailing the reaction mechanism, an accomplishment that would be difficult to achieve using other analytical methods. rsc.org This approach, often supported by DFT calculations to correlate experimental and computed chemical shifts, provides a detailed picture of the reaction pathway at a molecular level. rsc.orgorientjchem.org
X-ray Crystallography for Molecular Architecture Elucidation
Single crystal X-ray diffraction studies on various indole-carbaldehyde derivatives have revealed key structural features. For example, the crystal structure of 1H-indole-3-carbaldehyde shows that the molecule is nearly planar. sigmaaldrich.com Similarly, derivatives like 5-Methyl-1H-indole-3-carbaldehyde are also found to be almost planar, with a root-mean-square deviation for all non-hydrogen atoms of just 0.0115 Å.
The introduction of bulky substituents, such as a phenylsulfonyl group at the N1 position, can lead to significant conformational twisting. In the structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the sulfonyl group is twisted with respect to the indole ring plane, exhibiting a dihedral angle of 76.24 (7)°. This twisting is even more pronounced in 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, where the dihedral angle between the indole and benzene rings is 85.01 (6)°.
Interactive Table: Representative Crystallographic Data for Indole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 1H-Indole-3-carbaldehyde sigmaaldrich.com | Orthorhombic | Pca2₁ | 14.0758 | 5.8059 | 8.6909 | 90 |
| 5-Methyl-1H-indole-3-carbaldehyde | Orthorhombic | Pca2₁ | 16.9456 | 5.7029 | 8.6333 | 90 |
| 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone | Monoclinic | P2₁/c | 11.0860 | 5.9337 | 21.625 | 95.336 |
The crystal packing of indole derivatives is often dominated by a network of hydrogen bonds. In indole-carbaldehydes that possess an N-H proton, strong N–H⋯O hydrogen bonds are a common feature, linking molecules into chains or other supramolecular assemblies. sigmaaldrich.com For instance, in both 1H-indole-3-carbaldehyde and its 5-methyl derivative, molecules are connected into one-dimensional chains by N–H⋯O hydrogen bonds between the indole nitrogen and the aldehyde oxygen of an adjacent molecule. sigmaaldrich.com
In more complex derivatives, such as 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone, the amide oxygen atom acts as an acceptor for N–H⋯O hydrogen bonds from both the amide and indole N-H groups of two neighboring molecules, leading to the formation of a layered structure. Weaker interactions, such as C–H⋯O and C–H⋯π bonds, also play a significant role in stabilizing the crystal packing, linking these primary chains into three-dimensional networks.
Conformational analysis focuses on the spatial arrangement of atoms in a molecule. X-ray crystallography provides precise data on torsion and dihedral angles, which define the conformation. The indole ring system itself is inherently planar. Studies on derivatives like 5-Methyl-1H-indole-3-carbaldehyde and 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole confirm the planarity of the bicyclic indole core.
Interactive Table: Selected Dihedral Angles in Indole Derivatives
| Compound | Rings/Planes | Dihedral Angle (°) |
| 1H-Indole-3-carbaldehyde sigmaaldrich.com | Benzene ring // Pyrrole (B145914) ring | 3.98 |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Indole mean plane // Phenyl ring | 76.24 |
| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | Indole ring // Benzene ring | 85.01 |
This detailed structural information, derived from a combination of NMR and X-ray crystallographic techniques, is essential for a comprehensive understanding of the chemical properties and behavior of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde and its related derivatives.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the determination of the molecular formula of a compound with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass.
For this compound, the molecular formula is C₁₀H₈ClNO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared with the experimentally determined mass from the HRMS analysis. The close agreement between the theoretical and experimental masses confirms the molecular formula.
Interactive Data Table: Theoretical vs. Experimental Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Theoretical Monoisotopic Mass | 193.02944 Da |
| Experimentally Observed Mass (Typical) | ~193.0294 Da |
| Mass Accuracy (Typical) | < 5 ppm |
Note: The experimentally observed mass is a typical value and can vary slightly depending on the instrument and experimental conditions.
The high resolution of the mass spectrometer is crucial in distinguishing the target compound from other potential isobaric interferences. The sub-parts-per-million (ppm) mass accuracy achieved with modern HRMS instruments provides strong evidence for the assigned molecular formula, which is a critical step in the structural elucidation of newly synthesized or isolated compounds.
Photoelectron Spectroscopy for Electronic Structure Insights
Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This provides direct experimental information about the energies of molecular orbitals.
Ultraviolet Photoelectron Spectroscopy (UV-PES) utilizes ultraviolet radiation to probe the valence electronic structure of molecules. The resulting spectrum consists of bands that correspond to the ionization of electrons from different molecular orbitals. The positions of these bands provide the ionization energies, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies.
The electronic structure of the indole ring is characterized by a set of occupied π-molecular orbitals. The highest occupied molecular orbital (HOMO) and other high-lying π-orbitals are of particular interest as they are involved in chemical reactivity and electronic transitions. nih.gov
The substituents on the indole ring in this compound—a chloro group at the 5-position, a methyl group at the 1-position, and a carbaldehyde group at the 2-position—are expected to perturb the electronic structure of the parent indole core in predictable ways:
1-Methyl group: The methyl group is an electron-donating group (+I effect), which is expected to raise the energy of the molecular orbitals, leading to lower ionization energies compared to the unsubstituted indole.
2-Carbaldehyde group: The carbaldehyde group is an electron-withdrawing group (-I and -M effects), which is expected to lower the energy of the molecular orbitals, resulting in higher ionization energies.
Interactive Data Table: Expected Trends in Ionization Energies for this compound based on Substituent Effects
| Molecular Orbital | Parent Indole (Approx. IE in eV) nih.gov | Expected Effect of Substituents on this compound | Expected Trend in Ionization Energy |
| HOMO (π) | 7.7-8.0 | Competing effects of -I/+M (Cl), +I (CH₃), and -M/-I (CHO) | Likely an overall increase due to dominant electron-withdrawing character of CHO |
| Other π-orbitals | 8.5 - 11.0 | Similar complex substituent effects | General shift to higher ionization energies |
The UV-PES spectrum of this compound would provide valuable experimental data to confirm these theoretical predictions and offer a deeper understanding of its electronic properties, which are fundamental to its chemical behavior and potential applications.
Computational Chemistry and Mechanistic Investigations of 5 Chloro 1 Methyl 1h Indole 2 Carbaldehyde and Analogues
Quantum Chemical Calculations (Density Functional Theory (DFT), Quantum Mechanics (QM))
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of indole (B1671886) derivatives. niscpr.res.inresearchgate.net By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. researchgate.netmdpi.com These calculations are crucial for understanding the behavior of complex heterocyclic systems like substituted indoles. niscpr.res.inmdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential, while the LUMO energy relates to its ability to accept electrons (electrophilicity) and its electron affinity. nih.govasrjetsjournal.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov
For 5-Chloro-1-methyl-1H-indole-2-carbaldehyde, the electronic properties are modulated by the substituents on the indole core. The indole ring itself is an aromatic system with high electron density. researchgate.net The substituents—a chloro group at C5, a methyl group at N1, and a carbaldehyde group at C2—each impart distinct electronic effects:
N1-methyl group: Generally acts as a weak electron-donating group, increasing the electron density of the indole ring system.
DFT calculations on related substituted indoles and other heterocycles show these expected trends. niscpr.res.inmdpi.com The interplay of these substituents in this compound results in a unique electronic structure. The HOMO is typically localized over the indole ring, while the LUMO often has significant contributions from the electron-withdrawing carbaldehyde group.
To illustrate these substituent effects, the following table presents representative, theoretically-derived HOMO-LUMO energy values for indole and related substituted analogues.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indole | -5.45 | -0.85 | 4.60 |
| 1-Methyl-1H-indole | -5.30 | -0.80 | 4.50 |
| 5-Chloro-1H-indole | -5.60 | -1.05 | 4.55 |
| 1H-Indole-2-carbaldehyde | -5.95 | -1.80 | 4.15 |
| This compound | -6.05 | -1.95 | 4.10 |
Note: The values in this table are illustrative and based on general trends observed in DFT studies of substituted aromatic heterocycles. Actual values may vary depending on the specific computational method and basis set used.
Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For indole derivatives, electrophilic aromatic substitution (SEAr) is a characteristic reaction. The regioselectivity of this reaction is governed by the electronic density at different positions of the indole ring. nih.govbeilstein-journals.org
In this compound, the C3 position is the most nucleophilic and thus the most likely site for electrophilic attack, a common trait for indoles. nih.gov However, the powerful electron-withdrawing nature of the C2-carbaldehyde group deactivates the pyrrole (B145914) ring, making electrophilic substitution less favorable than in unsubstituted indole. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, can visualize the electron-rich and electron-poor regions of a molecule, confirming the C3 position's nucleophilicity and the electrophilic nature of the carbaldehyde's carbonyl carbon. asrjetsjournal.org
The regioselectivity of other reactions, such as cycloadditions involving indole arynes, has also been successfully rationalized using DFT, which revealed that highly polar structures can lead to remarkable regioselectivity. nih.gov Similarly, DFT calculations can predict the most favorable sites for C-H activation, which is often influenced by the directing effects of existing functional groups. mdpi.comsemanticscholar.orgacs.org
Oxidation potentials can be correlated with the HOMO energy. A higher HOMO energy (less negative) indicates that the molecule is more easily oxidized. The presence of electron-withdrawing groups like chloro and carbaldehyde lowers the HOMO energy, making this compound more resistant to oxidation compared to unsubstituted indole.
Substituents profoundly affect the photophysical properties of the indole chromophore. nih.govresearchgate.netchemrxiv.org Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states and simulating UV-visible absorption spectra. nih.goveurjchem.com The indole spectrum is characterized by two main transitions, designated La and Lb.
Computational studies have shown that the nature and position of substituents influence the energies and intensities of these transitions. nih.govnih.gov
Electron-donating groups tend to cause a bathochromic (red) shift in the absorption spectrum, particularly for the La state. nih.gov
Electron-withdrawing groups can also induce shifts and alter the character of the excited states. nih.gov
For this compound, the combination of a donating (N-methyl) and withdrawing (C5-chloro, C2-carbaldehyde) groups leads to a complex modulation of its excited states. The strong electron-withdrawing carbaldehyde group, in conjugation with the indole ring, is expected to significantly red-shift the absorption maximum compared to indole itself. nih.govresearchgate.net Computational studies on substituted indoles have demonstrated that theory can accurately predict excited state properties, especially when the substituent is an electron-withdrawing group. nih.gov
Mechanistic Studies of Chemical Transformations
DFT calculations are frequently employed to map the potential energy surfaces of reaction pathways, identify transition states, and calculate activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms.
Transition metal-catalyzed reactions are essential for the functionalization of indole rings. Mechanistic studies, often supported by DFT, have been crucial in understanding these complex transformations.
C-H Activation: Palladium, rhodium, and ruthenium catalysts are commonly used to functionalize the C-H bonds of indoles. mdpi.comnih.govacs.org The mechanism often involves the coordination of the catalyst to the indole, followed by C-H bond cleavage to form a metallacyclic intermediate. acs.org For an N-substituted indole like this compound, C-H activation typically occurs at the C2 or C7 positions, depending on the catalyst and directing group. acs.org The aldehyde at C2 would likely direct activation towards other positions, such as C3. Subsequent steps like oxidative addition and reductive elimination lead to the final functionalized product. acs.org
Alkynylation: The palladium- or copper-catalyzed alkynylation of indoles provides a direct route to alkynylindoles. acs.orgnih.gov Mechanistic proposals for copper-catalyzed reactions suggest the formation of a copper acetylide species, which then reacts with the indole derivative. acs.org For C4-selective alkynylation, a transient directing group strategy has been developed, highlighting the importance of controlling regioselectivity through specific catalytic cycles. nih.gov
Alkylation: The Friedel-Crafts alkylation of indoles is a fundamental reaction. nih.gov While often acid-catalyzed, asymmetric versions using chiral catalysts have been developed. acs.orgmdpi.com The mechanism involves the generation of an electrophile that is attacked by the nucleophilic C3 position of the indole. nih.gov
The aldehyde functionality at the C2 position of this compound makes it a versatile precursor for various non-catalytic transformations.
Condensation: The carbaldehyde group readily undergoes condensation reactions with nucleophiles. For example, Knoevenagel condensation with active methylene (B1212753) compounds would proceed via the formation of a benzylidene intermediate. nih.gov Mechanistic studies of condensation-based aromatization have shown pathways involving the formation of enamine or azomethine ylide intermediates. nih.gov
Cyclization: Indole-2-carbaldehydes can be precursors for cyclization reactions to form fused heterocyclic systems. A domino reaction of a 2-alkynyl indole-3-carbaldehyde with 1,3-diketones has been shown to proceed through an alkyne insertion, followed by an intramolecular aldol (B89426) reaction and subsequent dehydrative aromatization to form complex phenols. rsc.org This demonstrates how the aldehyde can participate in intramolecular cyclization cascades.
Friedel-Crafts Hydroxyalkylation: The reaction of indoles with aldehydes under acidic or Lewis acidic conditions yields bis(indolyl)methanes. The mechanism proceeds through the initial nucleophilic attack of the indole C3-position on the protonated aldehyde, forming a hydroxyalkyl intermediate. rsc.orgmdpi.com This intermediate can be isolated or can react with a second indole molecule to form the final product. researchgate.net DFT calculations have supported this pathway, showing the formation of the hydroxylic intermediate is energetically favored. rsc.org
Transition State Analysis and Reaction Energy Profiles
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis for reactions involving this compound would provide deep insights into the reaction's feasibility, kinetics, and selectivity.
Detailed research in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. The outcomes of such analyses are often presented as reaction energy profiles, which plot the energy of the system as it progresses from reactants to products.
Hypothetical Reaction Energy Profile Data:
To illustrate the type of data generated from such a study, the following interactive table represents a hypothetical reaction energy profile for a nucleophilic addition to the carbaldehyde group of this compound.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Indole + Nucleophile) | 0.0 |
| 2 | Transition State (TS1) | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State (TS2) | +8.5 |
| 5 | Products | -12.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of specific literature on this compound.
Such a profile would allow researchers to determine the activation energy, which is crucial for predicting reaction rates, and to identify any intermediates, providing a more complete picture of the reaction mechanism.
Molecular Dynamics Simulations for Conformational Stability and Binding Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and how it interacts with biological macromolecules, such as enzymes or receptors.
These simulations can reveal the preferred three-dimensional structures of the molecule in different environments (e.g., in solution or within a protein's active site) and quantify the stability of these conformations. When studying binding interactions, MD simulations can elucidate the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding of the indole derivative to its target.
Illustrative Data from a Hypothetical Binding Interaction Study:
The following interactive table presents hypothetical data from an MD simulation analyzing the binding of this compound to a hypothetical protein target.
| Interaction Type | Interacting Residues (Protein) | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | TYR 88 | 2.1 | 85.2 |
| Hydrogen Bond | ASN 102 | 2.8 | 63.7 |
| Hydrophobic | LEU 45 | 3.5 | 92.1 |
| Hydrophobic | PHE 150 | 3.8 | 78.5 |
| Pi-Stacking | HIS 95 | 4.2 | 55.0 |
Note: This data is purely illustrative and does not represent experimental findings.
This type of detailed information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the structure of this compound to improve its binding affinity and selectivity for a specific biological target.
Chemical Reactivity and Transformative Chemistry of 5 Chloro 1 Methyl 1h Indole 2 Carbaldehyde
Reactions Involving the Carbaldehyde Functionality
The carbaldehyde group at the C2 position is a primary site of chemical reactivity, readily participating in a variety of transformations typical of aldehydes. These reactions allow for the elaboration of the C2 substituent, providing pathways to a diverse range of derivatives.
The aldehyde functional group of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde can be straightforwardly oxidized or reduced using standard organic chemistry protocols.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, yielding 5-chloro-1-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives.
Reduction: Conversely, the carbaldehyde is readily reduced to a primary alcohol, (5-chloro-1-methyl-1H-indol-2-yl)methanol. This reduction is commonly performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting alcohol can be used in subsequent reactions, such as etherifications or conversions to leaving groups for nucleophilic substitution.
| Transformation | Reagent Example(s) | Product |
| Oxidation | KMnO₄, CrO₃, Ag₂O | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (5-Chloro-1-methyl-1H-indol-2-yl)methanol |
The electrophilic carbon of the carbaldehyde group is a key handle for constructing new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity of the indole (B1671886) scaffold.
Carbon-Carbon Bond Formation: One of the most powerful methods for C-C bond formation at the aldehyde center is the Wittig reaction. libretexts.orgmasterorganicchemistry.com This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the carbonyl group into a carbon-carbon double bond. wikipedia.org For instance, reacting this compound with Ph₃P=CH₂ would yield 5-chloro-1-methyl-2-vinyl-1H-indole. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org Other C-C bond-forming reactions include aldol (B89426) condensations, Grignard reactions, and Henry reactions.
Carbon-Nitrogen Bond Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nptel.ac.in This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic systems. Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., thiosemicarbazide) yields the corresponding hydrazones. nptel.ac.intcichemicals.com These C-N bond-forming reactions are often reversible and acid-catalyzed.
| Reaction Type | Reagent Example | Product Type |
| C-C Bond Formation | ||
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |
| Grignard Reaction | Organomagnesium Halide (e.g., RMgBr) | Secondary Alcohol |
| C-N Bond Formation | ||
| Imine Formation | Primary Amine (e.g., R-NH₂) | Imine (Schiff Base) |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |
Electrophilic and Nucleophilic Substitutions on the Indole Ring
The reactivity of the indole ring towards substitution reactions is heavily modulated by the existing substituents.
N1-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group through induction. It increases the electron density of the indole ring system, thereby activating it towards electrophilic aromatic substitution compared to an N-unsubstituted indole. clockss.org Furthermore, it protects the nitrogen from participating in reactions itself, such as deprotonation or direct electrophilic attack.
C2-Carbaldehyde Group: The aldehyde group is a powerful electron-withdrawing group through both induction and resonance. It strongly deactivates the indole ring, particularly the pyrrole (B145914) moiety, making electrophilic attack on the ring more difficult.
The net effect is a complex interplay where the N1-methyl group activates the ring, while the C2-aldehyde and C5-chloro groups deactivate it. The deactivating effect of the aldehyde is most pronounced on the pyrrole ring (C3 position).
The indole nucleus is inherently most reactive towards electrophiles at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). However, the presence of the strong electron-withdrawing carbaldehyde group at the C2 position significantly reduces the nucleophilicity of the C3 position.
Consequently, electrophilic aromatic substitution on this compound is directed away from the deactivated pyrrole ring and preferentially occurs on the benzene (B151609) portion of the molecule. nih.gov The directing effects of the existing substituents guide the position of the incoming electrophile. The 5-chloro group directs ortho and para to itself, meaning it favors substitution at the C4 and C6 positions. The activating N1-methyl group also influences the benzene ring. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield primarily C4- and/or C6-substituted products.
| Position | Electronic Influence of Substituents | Predicted Reactivity toward Electrophiles |
| C3 | Strongly deactivated by C2-CHO | Very Low |
| C4 | Deactivated by C2-CHO; Activated by N1-CH₃; Ortho to 5-Cl | Favorable |
| C6 | Deactivated by C2-CHO; Activated by N1-CH₃; Para to 5-Cl | Favorable |
| C7 | Deactivated by C2-CHO; Activated by N1-CH₃ | Possible, but less favored than C4/C6 |
Cyclization and Annulation Reactions Leading to Novel Heterocyclic Systems
This compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The aldehyde functionality is key to these annulation (ring-forming) strategies.
A prominent example of such a transformation is the Pictet-Spengler reaction. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. wikipedia.org While the classic Pictet-Spengler reaction utilizes tryptamine (B22526) to form β-carbolines, the principle can be extended. nih.govwikipedia.org For example, reacting this compound with a suitable β-arylethylamine could lead to the formation of novel polycyclic indole alkaloids and their analogs. The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the ring-closing step. wikipedia.org
This strategy has been employed to synthesize various pyrido[3,4-b]indole derivatives, which are known for their broad-spectrum biological activities. nih.govnih.gov The aldehyde at the C2 position can also participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often leading to the rapid generation of molecular diversity and novel heterocyclic scaffolds.
Ligand-Controlled Regiodivergence in Alkylation Reactions of Indole Derivatives
The functionalization of the indole scaffold with precise regiocontrol is a significant challenge in organic synthesis due to the intrinsic nucleophilicity of the C3 position. However, modern catalytic methods have enabled selective alkylation at either the N1 or C3 positions, a concept known as regiodivergence. This control is often achieved by the careful selection of ligands in a catalytic system, which can steer the reaction towards one constitutional isomer over another. nih.gov
A notable strategy involves a polarity reversal approach where electrophilic indole derivatives, such as N-(benzoyloxy)indoles, are coupled with nucleophiles using a copper hydride catalyst. nih.gov In this system, the regiochemical outcome of the alkylation is dictated by the choice of the supporting phosphine (B1218219) ligand. nih.gov The use of different ligands alters the steric and electronic environment around the metal center, thereby directing the nucleophilic attack to either the nitrogen or the C3 carbon.
For instance, the reaction can be directed to yield predominantly N-alkylated indoles or C3-alkylated indoles with high levels of regio- and enantioselectivity. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the origins of this ligand-controlled regiodivergence, revealing subtle differences in the transition state energies for the competing pathways. nih.gov
Another example of ligand-controlled regiodivergence is seen in the direct arylation of indoles via a Palladium(II)-catalyzed oxidative boron Heck reaction. This method provides a pathway to either C2 or C3 arylated indoles under aerobic conditions, avoiding the need for protecting groups or harsh acidic or basic conditions. rsc.org The selectivity is governed by the specific ligand employed in the palladium catalytic system. rsc.org
The principles of ligand-controlled regiodivergence are applicable to substituted indoles like this compound. The chloro, methyl, and carbaldehyde groups on the indole ring would influence the electronic nature and reactivity of the scaffold, but the regiochemical outcome of catalytic alkylation or arylation could still be effectively controlled by the appropriate selection of metal catalysts and their coordinating ligands.
Below is a summary of ligand-controlled regiodivergent reactions for indole derivatives:
| Reaction Type | Catalyst System | Ligand for N/C2-Selectivity | Ligand for C3-Selectivity | Product | Ref |
| Asymmetric Alkylation | Copper Hydride | DTBM-SEGPHOS | Ph-BPE | N- or C3-Alkylated Indoles | nih.gov |
| Direct Arylation | Palladium(II) | Specific Ligand A | Specific Ligand B | C2- or C3-Arylated Indoles | rsc.org |
Oxidation Potential and Radical Cation Chemistry of Substituted Indoles
The oxidation of indole derivatives leads to the formation of indole radical cations, which are highly reactive intermediates that can undergo a variety of subsequent chemical transformations. beilstein-journals.orgprinceton.edu The ease with which an indole derivative is oxidized is quantified by its oxidation potential; a lower oxidation potential indicates a substrate that is more easily oxidized. wustl.edu The substituents on the indole ring play a crucial role in tuning this potential. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. rsc.org
Once generated, typically through electrochemical methods, chemical oxidants, or photoredox catalysis, the indole radical cation can participate in several reaction pathways. beilstein-journals.orgprinceton.eduwustl.edu The specific fate of the radical cation is determined by the reaction conditions and the functionality present in the molecule and its surrounding environment. princeton.edu
Key reaction pathways for radical cations include:
Deprotonation: This is a common pathway, especially from positions alpha to a heteroatom, leading to the formation of a neutral radical species. princeton.edu For an indole radical cation, deprotonation can occur at the C2 or C3 position or from an N-alkyl group.
Nucleophilic Attack: The radical cation can be attacked by nucleophiles, leading to the formation of new bonds.
Dimerization: Two radical cations can combine to form a dimeric species. princeton.edu
Bond Cleavage: Fragmentation of the radical cation can occur, particularly if a stable radical or cation can be expelled. princeton.edu
The study of these reactive intermediates is crucial for developing new synthetic methodologies. For instance, the generation of amine radical cations through visible light photoredox catalysis has become a powerful tool in amine synthesis, allowing for unconventional bond formations. beilstein-journals.org Similar principles apply to the radical cation chemistry of indoles, enabling the development of novel strategies for the functionalization of this important heterocyclic core.
The primary fates of radical cations are summarized in the table below:
| Classification | Primary Product |
| C–H Deprotonation | π-C• + H+ |
| A–H Deprotonation (A=O, N, S) | π-A• + H+ |
| A–B Bond Cleavage | π-A• + B+ or π-A+ + B• |
| Nucleophilic Attack | Nu-π-A-B•+ |
| Cycloaddition | Cycloaddition Product |
| Electron Transfer | π-A-B or π-A-B2+ |
| Dimerization | (π-A-B)22+ |
Advanced Applications in Chemical Research
Utilization as Key Intermediates in Complex Organic Synthesis
The indole-2-carbaldehyde scaffold is a well-established intermediate in the synthesis of diverse and complex organic molecules. The specific substitution pattern of 5-Chloro-1-methyl-1H-indole-2-carbaldehyde provides a reactive handle for constructing elaborate molecular frameworks, particularly those containing multiple nitrogen atoms.
Building Blocks for Polycyclic Nitrogen Heterocycles and Annulated Indoles
The aldehyde functionality of this compound serves as a prime site for condensation and cyclization reactions, enabling the construction of fused heterocyclic systems. Such reactions are fundamental to creating annulated indoles, where additional rings are fused onto the core indole (B1671886) structure. These polycyclic aromatic compounds are of significant interest due to their unique electronic properties and potential applications in organic electronics.
One exemplary pathway involves the acid-catalyzed condensation of two indole units with an aldehyde, a reaction that can lead to the formation of indolo[3,2-b]carbazoles. These ladder-type heterocycles are noted for their rigid, planar structure and extended π-conjugation, which are desirable features for functional materials. While specific studies on this compound are not extensively detailed, the general reactivity of indole aldehydes suggests its utility in similar synthetic strategies. The presence of the N-methyl group prevents side reactions at the indole nitrogen, directing reactivity towards the desired C-C bond formation, while the C5-chloro substituent can be used to tune the electronic properties of the final polycyclic system or as a handle for further cross-coupling reactions.
| Reaction Type | Reactant(s) | Product Class | Potential Application |
| Acid-Catalyzed Condensation | Indole derivative | Indolo[3,2-b]carbazole | Organic Electronics |
| Pictet-Spengler Reaction | Tryptamine (B22526) derivative | β-carboline | Pharmaceutical Scaffolds |
| Friedländer Annulation | 2-aminoaryl ketone | Quinolino[3,2-b]indole | Dyestuffs, Materials |
Precursors for Fluorescent Probes and Mechanistic Study Tools
Indole derivatives are intrinsically fluorescent, a property that can be modulated by the introduction of various substituents. The this compound scaffold is a promising precursor for the development of specialized fluorescent probes. The aldehyde group can be readily converted into imines (Schiff bases) or other functional groups that can act as binding sites for specific analytes, such as metal ions. chemimpex.comchemimpex.com
Upon binding to a target analyte, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength), a mechanism known as chelation-enhanced fluorescence (CHEF). Research on analogous compounds, such as 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, has highlighted their use in creating fluorescent probes for biological imaging. chemimpex.com This suggests a strong potential for this compound to be similarly employed in designing sensitive and selective sensors for biological and environmental applications.
Ligand Design and Development in Catalysis
The rigid structure of the indole nucleus makes it an excellent scaffold for the design of ligands used in transition metal catalysis. The aldehyde group of this compound provides a convenient starting point for the synthesis of more complex ligand systems, including N-heterocyclic carbenes and chiral ligands.
Indole-Derived N-Heterocyclic Carbenes (NHCs) in Transition Metal Catalysis (e.g., Copper-NHC Complexes)
N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. scripps.edu Indole-substituted NHC ligands have demonstrated excellent catalytic activity in various cross-coupling reactions. nih.govnih.gov
The synthesis of an indole-based NHC precursor typically involves constructing an imidazolium (B1220033) or benzimidazolium salt attached to the indole core. The aldehyde group of this compound can be transformed through a series of steps (e.g., reductive amination followed by cyclization) to form the required heterocyclic salt. Deprotonation of this salt yields the free carbene, which can then be complexed with a transition metal, such as copper. Copper-NHC complexes are of particular interest due to copper's low cost and have been effectively used as catalysts for transformations like hydrosilylation of carbonyls and N-arylation of amides. nih.govresearchgate.netsigmaaldrich.com The electronic properties of the resulting catalyst can be fine-tuned by the substituents on the indole ring, with the 5-chloro group acting as an electron-withdrawing moiety.
Chiral Ligands for Asymmetric Catalysis (e.g., Enantioselective Alkylation)
Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of new chiral ligands is crucial for advancing this field. researchgate.netmdpi.comnih.gov The indole scaffold is a common feature in privileged chiral ligands.
This compound can be used as a starting material to synthesize chiral ligands. For instance, the aldehyde can be reacted with a chiral amine to form a chiral imine or be reduced in the presence of a chiral catalyst to form a chiral alcohol. These chiral moieties can then be incorporated into larger ligand structures. Such ligands are employed in a variety of enantioselective transformations, including the alkylation of indoles, which is a valuable method for producing complex, biologically active molecules. nih.govprinceton.edu The choice of ligand is often critical in controlling the regioselectivity (e.g., N- vs. C3-alkylation) and enantioselectivity of the reaction. nih.gov
Functional Materials Science Applications
The unique photophysical and electronic properties of indole-containing compounds make them attractive candidates for applications in materials science. chemimpex.com The ability to form extended, conjugated systems through reactions involving the aldehyde group of this compound is particularly relevant.
As discussed previously, the synthesis of indolo[3,2-b]carbazoles from indole aldehydes provides access to a class of materials with significant potential in organic electronics. mdpi.com These planar, nitrogen-containing polycyclic aromatic compounds can exhibit properties suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of a chlorine atom on the indole backbone, as in this compound, can influence key material properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting charge transport and device performance. Furthermore, the aldehyde can be used to synthesize polymers and coatings with unique properties derived from the incorporated indole structure. chemimpex.com
| Application Area | Relevant Molecular Property | Potential Product from Precursor |
| Organic Electronics | Extended π-Conjugation, Tunable Energy Levels | Indolo[3,2-b]carbazoles, Conductive Polymers |
| Chemical Sensing | Fluorescence, Analyte Binding Sites | Schiff-base Fluorescent Probes |
| Advanced Coatings | Polymerizability, Durability | Indole-functionalized Polymers |
Development of Dyes, Pigments, and Specialty Chemicals
The indole nucleus is a well-established scaffold in the synthesis of a wide array of dyes and pigments. The electron-rich nature of the indole ring system facilitates the formation of extended conjugated systems, which are essential for chromophoric properties. This compound acts as a valuable intermediate in this context. The aldehyde functional group is particularly useful for condensation reactions with various nucleophiles, such as active methylene (B1212753) compounds or aromatic amines, to generate larger, more complex molecular architectures with intense colors.
Derivatives based on this scaffold are investigated for their utility in creating specialty chemicals. These include functional dyes that may exhibit properties like solvatochromism or serve as components in fluorescent probes for biological imaging. The presence of the chlorine atom can modulate the electronic properties of the resulting dye molecule, potentially enhancing its stability or shifting its absorption and emission spectra. Its role as a versatile building block is crucial for producing a variety of indole derivatives used in pharmaceuticals and agrochemicals. chemimpex.com
Components in Organic Electronics and Optoelectronics
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Indole derivatives have gained significant attention in this area due to their excellent charge-transport properties and high fluorescence quantum yields. nih.govresearchgate.net The indole moiety can act as a strong electron donor, making it a key component in donor-acceptor (D-A) type molecules designed to have specific electronic and photophysical properties. nih.govias.ac.in
While direct applications of this compound in specific devices are still an emerging area of research, its structural characteristics make it a promising candidate for the synthesis of novel organic electronic materials. The aldehyde group allows for its incorporation into larger π-conjugated systems. The chloro and methyl substitutions provide means to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance. ias.ac.in Research into π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has shown that such frameworks are promising for developing stable and tunable materials for optoelectronic applications. chemrxiv.org
Mechanistic Investigations in Biological Systems
The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets. The following sections detail how derivatives of this compound are utilized to probe and understand molecular interaction pathways.
Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Ligand Design Principles)
Derivatives of 5-chloro-indole serve as powerful tools for investigating molecular interactions with enzymes and receptors, particularly in the context of drug design. A notable example is the development of potent inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Research has led to the synthesis of a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, derived from related 5-chloro-indole precursors, which demonstrate significant inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M). Computational docking studies of these compounds have provided detailed insights into their binding mechanisms. The 5-chloro-indolyl moiety inserts deeply into the hydrophobic pocket of the EGFR active site. The indole NH group is capable of forming a crucial hydrogen bond interaction with the amino acid residue Asp855. Furthermore, side chains attached to the indole core can form additional interactions; for instance, quaternary amine moieties have been shown to form ionic bonds and hydrogen bonds with Asp800 at the entrance of the binding site, while also engaging in π-H and π-cation interactions with Leu844 and Lys745, respectively.
The inhibitory potency of these compounds highlights the effectiveness of the 5-chloro-indole scaffold in ligand design. The data below summarizes the activity of key compounds from this class.
Table 1: Inhibitory Activity of 5-Chloro-indole Derivatives Against EGFR Kinases
| Compound | R Group | Antiproliferative GI50 (nM) | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
|---|---|---|---|---|
| 5f | p-2-methyl pyrrolidin-1-yl | 29 | 68 - 85 | 9.5 ± 2 |
| 5g | p-morpholin-4-yl | Not specified | 68 - 85 | 11.9 ± 3 |
| Erlotinib (B232) | Reference | 33 | 80 | Not specified |
| Osimertinib | Reference | Not specified | Not specified | 8 ± 2 |
Role in Biosynthetic Pathways (e.g., Plant Secondary Metabolites derived from Indole-3-Carbaldehyde)
While this compound is a synthetic compound, its structural analog, indole-3-carbaldehyde (ICHO), is a naturally occurring plant secondary metabolite. The study of ICHO biosynthesis in plants like Arabidopsis thaliana provides a framework for understanding the biological relevance of the indole-carbaldehyde scaffold.
In cruciferous plants, indolic metabolites are crucial for pathogen defense. The biosynthesis of ICHO and its derivatives originates from the amino acid tryptophan. Tryptophan is first converted to indole-3-acetaldoxime (IAOx), a key branching point in indole metabolism. IAOx is then converted to indole-3-acetonitrile (B3204565) (IAN). The enzyme Cytochrome P450 71B6 (CYP71B6) has been shown to efficiently convert IAN into ICHO. The resulting ICHO can be further oxidized to indole-3-carboxylic acid (ICOOH) by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). These indolic compounds are often found in plants as glucose conjugates, such as 5-hydroxyindole-3-carbaldehyde, which highlights the diverse metabolic pathways stemming from the basic indole-carbaldehyde structure.
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design for Specific Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drugs. The 5-chloro-indole scaffold has been the subject of extensive SAR studies, particularly in the development of EGFR inhibitors.
Analysis of the 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide series reveals critical structural features that govern their inhibitory activity. The 5-chloro substitution on the indole ring is a key feature in many potent derivatives. Modifications to the side chain attached at the 2-position of the indole have a profound impact on potency and selectivity. For instance, the presence of 2-methyl pyrrolidine (B122466) and morpholine (B109124) substitutions at the para-position of a phenethyl moiety attached to the carboxamide was found to be essential for potent inhibition of the EGFRT790M mutant. The most potent derivative in one study, compound 5f , which features a p-2-methyl pyrrolidin-1-yl group, exhibited a GI50 value of 29 nM, outperforming the reference drug erlotinib (GI50 = 33 nM). This highlights the importance of specific heterocyclic moieties in optimizing interactions within the enzyme's active site.
Table 2: Summary of Structure-Activity Relationships for 5-Chloro-indole Based EGFR Inhibitors
| Structural Feature | Position | Observation | Impact on Activity |
|---|---|---|---|
| Chloro Group | C5 of Indole | Maintained across active series. | Contributes to favorable hydrophobic interactions. |
| Indole NH | N1 of Indole | Forms H-bond with Asp855. | Essential for anchoring the ligand in the active site. |
| Phenethyl Moiety | Side Chain | Links indole core to terminal amine. | Provides optimal spacing and flexibility. |
| Terminal Heterocycle | para-position of Phenethyl | 2-methyl pyrrolidine or morpholine. | Crucial for potent EGFRT790M inhibition. |
Future Perspectives and Emerging Research Avenues
Innovations in Sustainable and Green Chemistry Approaches for Indole (B1671886) Synthesis
The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. researchgate.netscienceopen.com Future synthetic strategies for 5-Chloro-1-methyl-1H-indole-2-carbaldehyde are expected to move away from conventional methods that often rely on toxic solvents and harsh reaction conditions. nih.gov
Key innovations in this area include:
Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally friendly reaction conditions for synthesizing indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can significantly shorten reaction times and improve yields compared to traditional heating methods. benthamdirect.com
Use of Greener Solvents: Research is focused on replacing traditional volatile organic compounds with more benign alternatives such as water, ionic liquids, and deep eutectic solvents. benthamdirect.comresearchgate.net These solvents can offer improved reaction efficiency and easier product separation.
Catalysis: The development of novel catalysts, including nanocatalysts and biocatalysts, is a central theme in green indole synthesis. benthamdirect.comresearchgate.net These catalysts can facilitate reactions with high selectivity and efficiency under mild conditions.
Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach to synthesizing complex molecules like indole derivatives in a single step from multiple starting materials. rsc.orgrsc.org This reduces waste and simplifies synthetic procedures.
A comparative look at traditional versus green synthetic approaches highlights the potential benefits for the synthesis of indole compounds.
Table 1: Comparison of Synthetic Approaches for Indole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often rely on toxic and volatile organic compounds. nih.gov | Emphasize the use of water, ionic liquids, or solvent-free conditions. benthamdirect.comresearchgate.net |
| Energy | Typically require prolonged heating. | Utilize energy-efficient methods like microwave irradiation. tandfonline.comtandfonline.com |
| Catalysts | May use stoichiometric and often hazardous reagents. | Employ catalytic amounts of recyclable and benign catalysts. benthamdirect.comnumberanalytics.com |
| Waste | Can generate significant amounts of waste. | Designed to be atom-economical, minimizing byproducts. rsc.orgrsc.org |
| Reaction Time | Often lengthy reaction times. | Significantly reduced reaction times. benthamdirect.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling rapid prediction of molecular properties, reaction outcomes, and synthetic routes. nih.govresearchgate.net For this compound and its analogues, these computational tools offer significant potential.
Compound Design: AI algorithms can design novel indole derivatives with desired biological activities by exploring vast chemical spaces. springernature.com This can accelerate the identification of new lead compounds for drug development.
Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, including yield and selectivity, with high accuracy. francis-press.comsesjournal.com This can guide experimental work and optimize reaction conditions for the synthesis of this compound.
Mechanistic Insights: AI can be used to elucidate complex reaction mechanisms, providing a deeper understanding of the underlying chemical transformations. nih.gov
For instance, machine learning models have been successfully applied to predict the C-H activation reactions of indoles, a key functionalization strategy. francis-press.comfrancis-press.com These models can help chemists select the most effective catalysts and reaction conditions for modifying the indole scaffold.
Exploration of Novel Catalytic Transformations and Ligand Systems
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for accessing novel indole derivatives and improving the efficiency of existing transformations. numberanalytics.com
Future research in this area will likely focus on:
Transition Metal Catalysis: The use of transition metals like palladium, rhodium, and copper to catalyze a wide range of reactions for indole functionalization continues to be an active area of research. organic-chemistry.orgacs.org
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for many transformations, which can be advantageous in terms of cost and toxicity. nih.gov
Ligand Development: The design of novel ligands is critical for controlling the reactivity and selectivity of metal catalysts. nih.govpreprints.orgacs.org New ligand systems can enable previously inaccessible transformations of the indole ring.
Recent advances have demonstrated the power of these approaches in synthesizing complex indole-containing structures. acs.orgnih.govresearchgate.net For this compound, new catalytic methods could enable the selective functionalization of the indole core to generate a diverse library of derivatives for biological screening.
Development of Advanced Spectroscopic and Sensor Probes Based on the Indole Scaffold
The unique photophysical properties of the indole ring make it an excellent scaffold for the development of fluorescent probes and sensors. rsc.orgnih.gov These molecular tools can be used to detect and quantify a wide range of analytes, from metal ions to biological macromolecules.
The aldehyde group in this compound provides a convenient handle for further chemical modification, allowing for the attachment of specific recognition units and the fine-tuning of the molecule's spectroscopic properties.
Emerging research in this field includes:
Chemosensors for Ions and Small Molecules: Indole-based probes have been developed for the selective detection of various cations and anions. nih.govresearchgate.net
Biosensors for Biological Systems: The development of indole-based sensors for imaging and detecting biological processes in living cells is a rapidly growing area. nih.govnih.gov
The design of such probes often relies on a donor-π-acceptor (D-π-A) architecture, where the indole serves as a key component of the fluorophore. nih.gov The versatility of the indole scaffold allows for the creation of probes with a wide range of emission wavelengths and sensing capabilities.
Q & A
Basic: What are the key considerations for synthesizing 5-Chloro-1-methyl-1H-indole-2-carbaldehyde?
Methodological Answer:
The synthesis typically involves functionalization of the indole core. A common approach is to start with 5-chloroindole derivatives and introduce the methyl group at the N1 position via alkylation, followed by formylation at the C2 position. For instance, refluxing with acetic acid and sodium acetate can facilitate formylation, as demonstrated in similar indole-carbaldehyde syntheses . Critical parameters include:
- Reaction temperature : Maintain reflux conditions (~110–120°C) to ensure complete conversion.
- Catalyst selection : Use anhydrous sodium acetate to buffer acidic conditions and minimize side reactions.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate the product.
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key steps:
- Data collection : Use high-resolution (<1.0 Å) diffraction data to resolve electron density maps for the aldehyde and chloro substituents.
- Hydrogen bonding analysis : Apply graph-set analysis (as per Etter’s formalism) to identify intermolecular interactions influencing crystal packing .
- Validation : Cross-check refined structures with CCDC databases to detect anomalies in bond lengths/angles (e.g., C-Cl bond: ~1.73–1.75 Å; C=O bond: ~1.21 Å) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Aldehyde proton (δ ~9.8–10.2 ppm, singlet).
- N-methyl group (δ ~3.7–3.9 ppm, singlet).
- FT-IR : Identify the C=O stretch (~1680–1700 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹).
- Mass spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected at m/z 194.0375 for C₁₀H₈ClNO).
Advanced: How to address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies:
Purity validation : Use HPLC (≥95% purity) to rule out confounding effects from byproducts like 5-chloroindole-3-carbaldehyde .
Dose-response curves : Perform assays in triplicate across multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency.
Structural analogs : Compare activity with derivatives (e.g., 5-fluoro or 5-bromo analogs) to isolate electronic effects of the chloro group .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of aldehyde vapors.
- Spill management : Neutralize spills with sodium bisulfite to reduce aldehyde reactivity .
Advanced: How to optimize reaction yields for derivatives like 5-Chloro-1-methyl-1H-indole-2-carboxamide?
Methodological Answer:
- Coupling agents : Use HATU or EDCl/HOBt for amide bond formation (yield improvement: ~20–30% vs. DCC).
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of indole intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hr conventional heating) .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent aldehyde oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation of the indole core.
- Desiccant : Include silica gel packs to mitigate hydrolysis of the aldehyde group .
Advanced: How to analyze hydrogen-bonding networks in co-crystals of this compound?
Methodological Answer:
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric interactions) using crystallographic software.
- DFT calculations : Compute interaction energies (e.g., at B3LYP/6-31G* level) to quantify H-bond strength.
- Thermal analysis : DSC/TGA can reveal stability shifts due to H-bond disruption .
Basic: How to troubleshoot poor solubility in aqueous buffers?
Methodological Answer:
- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without denaturing proteins.
- pH adjustment : Deprotonate the indole nitrogen (pKa ~17) in basic conditions (pH >10).
- Surfactants : Add Tween-20 (0.1% w/v) for micellar encapsulation .
Advanced: What computational methods predict reactivity in electrophilic substitution reactions?
Methodological Answer:
- Fukui indices : Calculate using Gaussian09 to identify nucleophilic sites (e.g., C3 of indole).
- Molecular docking : Simulate interactions with electrophiles (e.g., bromine) using MOE software.
- MD simulations : Assess solvent effects (e.g., acetic acid vs. DMF) on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
